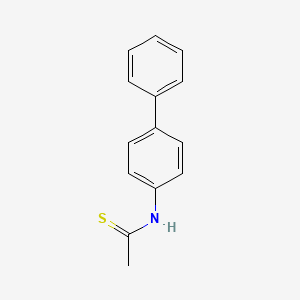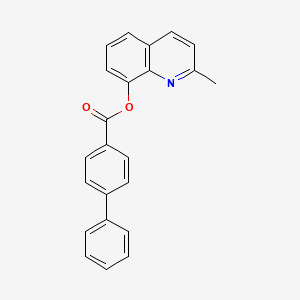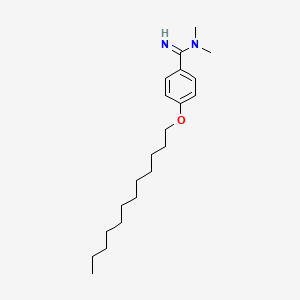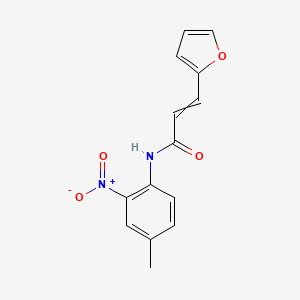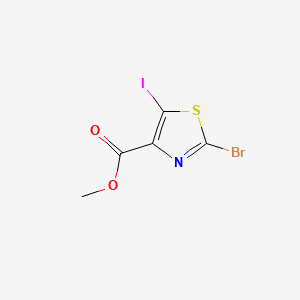
2-(methylamino)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-N-(4-nitrophenyl)acetamide is an organic compound that features a methylamino group attached to an acetamide backbone, with a nitrophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methylamine and acetic anhydride. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(methylamino)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-N-(4-chlorophenyl)acetamide
- 2-(methylamino)-N-(4-methylphenyl)acetamide
- 2-(methylamino)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(methylamino)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(methylamino)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H11N3O3/c1-10-6-9(13)11-7-2-4-8(5-3-7)12(14)15/h2-5,10H,6H2,1H3,(H,11,13) |
InChI Key |
IROUMQDAFLZIDG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
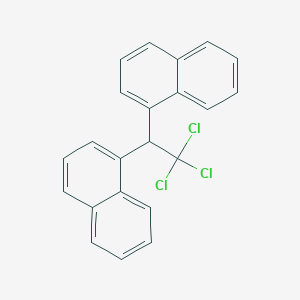

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)

